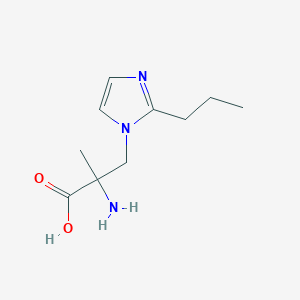![molecular formula C12H18N2O4 B13542770 (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine is a complex organic molecule that features a pyrrolidine ring substituted with tert-butoxycarbonyl, isocyano, and methoxycarbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is commonly introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Isocyano Group Addition: The isocyano group can be introduced using reagents like chloroform and potassium tert-butoxide, which facilitate the formation of the isocyanide functionality.
Methoxycarbonyl Group Addition: The methoxycarbonyl group is typically introduced via esterification reactions using methanol and an appropriate acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isocyano group, leading to the formation of isocyanates.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isocyano group can yield isocyanates, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
Chemistry
In chemistry, (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology
The compound’s structural features make it a potential candidate for studying enzyme interactions and protein modifications. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The Boc and methoxycarbonyl groups can influence the compound’s solubility and stability, affecting its overall bioactivity .
相似化合物的比较
Similar Compounds
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-amino-2-(methoxycarbonyl)pyrrolidine: Similar structure but with an amino group instead of an isocyano group.
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-hydroxy-2-(methoxycarbonyl)pyrrolidine: Similar structure but with a hydroxy group instead of an isocyano group.
Uniqueness
The presence of the isocyano group in (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a compound of significant interest in research and industrial applications .
属性
分子式 |
C12H18N2O4 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-isocyanopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9H,6-7H2,1-3,5H3/t8-,9+/m0/s1 |
InChI 键 |
BKIKQJPOJKHOPE-DTWKUNHWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)[N+]#[C-] |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


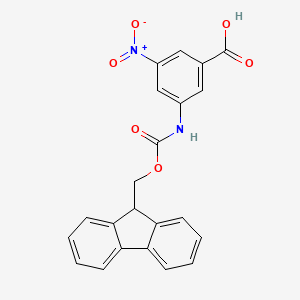
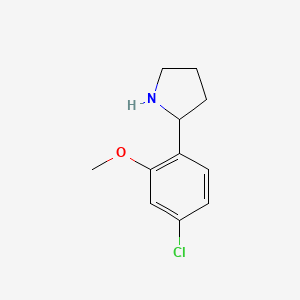
![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)
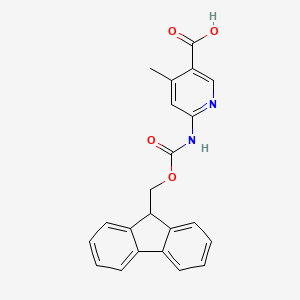
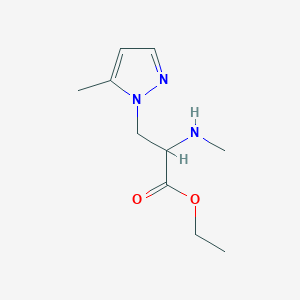

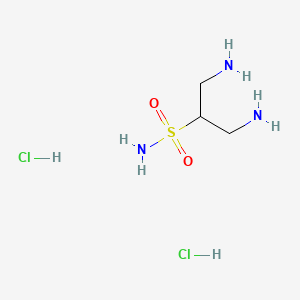


![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)

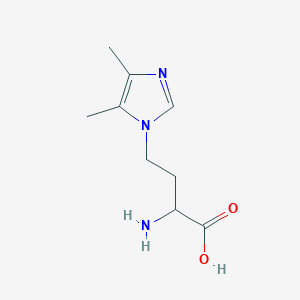
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
